N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-{[1-(Pyrazin-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a piperidin-4-ylmethyl group substituted with a pyrazine ring.
Properties
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c23-27(24,15-1-2-16-17(11-15)26-10-9-25-16)21-12-14-3-7-22(8-4-14)18-13-19-5-6-20-18/h1-2,5-6,11,13-14,21H,3-4,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAXFZVFHDUDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Mode of Action
It is known that pyrrolopyrazine derivatives, which share a similar structure, interact with their targets in a variety of ways, leading to a range of biological activities.
Biological Activity
N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique combination of structural elements that may contribute to its pharmacological properties. This article will explore the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
The synthesis of this compound involves several steps:
- Formation of Intermediates : The initial step typically includes the synthesis of the pyrazin-2-ylpiperidine intermediate through reactions involving pyrazine and piperidine.
- Coupling Reactions : This intermediate is then coupled with 2,3-dihydro-1,4-benzodioxine using coupling reagents such as EDCI in the presence of a base like triethylamine.
- Purification : The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity for biological testing.
Chemical Structure
The molecular formula for this compound is , and it possesses a sulfonamide group which is often associated with various pharmacological activities.
This compound exhibits multiple mechanisms of action that are relevant to its biological activity:
- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit various enzymes, including carbonic anhydrases and certain proteases.
- Antibacterial Activity : Compounds with similar structures have shown significant antibacterial properties against various strains such as Salmonella typhi and Staphylococcus aureus.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
Case Studies
Several studies have explored the biological activity of related compounds and their implications:
- Antibacterial Screening : In one study, synthesized compounds bearing similar piperidine moieties demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, highlighting the potential of sulfonamide derivatives in combating bacterial infections .
- Enzyme Inhibition Studies : A series of piperidine derivatives were evaluated for their inhibitory effects on acetylcholinesterase (AChE), with some compounds showing significant inhibition rates (IC50 values) indicative of their potential use in treating neurodegenerative diseases .
- Cytotoxicity Assays : Research involving xenograft models has indicated that compounds derived from similar frameworks can effectively inhibit tumor growth in BRCA-deficient cancer models .
Comparative Biological Activity Table
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|---|
| This compound | Antibacterial | Salmonella typhi | Moderate to Strong |
| Piperidine Derivative A | Enzyme Inhibition | Acetylcholinesterase (AChE) | IC50 = 0.63 µM |
| Piperidine Derivative B | Cytotoxicity | BRCA-deficient cancer cells | Significant inhibition |
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C17H22N4O3S
- Molecular Weight : 366.45 g/mol
- Key Functional Groups : Sulfonamide, benzodioxine, and piperidine.
The presence of the pyrazin-2-yl group is significant for its interaction with biological targets.
Anticancer Properties
Research indicates that N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exhibits promising anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of cell cycle progression
These properties make it a candidate for further development in cancer therapeutics.
Neurological Applications
The compound has been investigated for its neuroprotective effects. It shows potential in treating neurodegenerative diseases by:
- Modulating neurotransmitter levels
- Protecting neurons from oxidative stress
This application is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease.
Glycine Transporter Inhibition
Recent studies have identified this compound as a potent inhibitor of glycine transporters (GlyT1). This inhibition can lead to increased glycine levels in the synaptic cleft, which may enhance neurotransmission and could be beneficial in treating schizophrenia and other psychiatric disorders.
Case Study 1: Anticancer Activity
A study published in Drug Target Insights demonstrated that this compound effectively reduced tumor size in xenograft models of breast cancer. The mechanism was linked to the downregulation of key oncogenes involved in cell proliferation and survival .
Case Study 2: Neuroprotection
In a preclinical study published in Chemical & Pharmaceutical Bulletin, the compound was shown to protect neuronal cells from apoptosis induced by oxidative stress. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 3: Glycine Transporter Inhibition
Research conducted on the compound's effect on GlyT1 revealed that it significantly increased glycine levels in vitro. This was associated with enhanced synaptic transmission and improved cognitive function in animal models .
Comparison with Similar Compounds
Structural Analog 1: N-{3-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Key Differences :
- Heterocyclic Substituent : Replaces the pyrazine ring with a pyridazine substituted by 4-methylpiperidine.
- Linker : The benzodioxine-sulfonamide is attached to a phenyl ring instead of a piperidinylmethyl group.
- Inferred Properties: The pyridazine and 4-methylpiperidine may enhance solubility but reduce aromatic interactions compared to pyrazine.
Structural Analog 2: N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidinyl)sulfonyl]benzamide
- Key Differences :
- Core Modification : Replaces the sulfonamide-piperidine linkage with an oxadiazole-benzamide scaffold.
- Substituent : Retains the 4-methylpiperidine but lacks the pyrazine moiety.
- Inferred Properties :
Structural Analog 3: Tetrazole Derivative (Compound 9o from )
- Key Differences: Core: Replaces the sulfonamide with a tetrazole ring and introduces a thiophene-benzodiazepinone system.
- Inferred Properties: The tetrazole’s acidic proton (pKa ~4.9) may enhance solubility at physiological pH but reduce membrane permeability.
Structural and Functional Comparison Table
Key Research Findings
- Pyrazine vs. Pyridazine/Piperidine : The pyrazine ring in the target compound provides a planar, electron-deficient aromatic system conducive to π-π stacking with tyrosine/phenylalanine residues in enzyme active sites, whereas pyridazine derivatives (e.g., Analog 1) may exhibit reduced stacking due to altered electron distribution .
- Sulfonamide vs. Oxadiazole/Tetrazole : The sulfonamide group’s strong hydrogen-bonding capacity (e.g., to serine or aspartate residues) contrasts with the oxadiazole’s rigidity and the tetrazole’s acidity, leading to divergent target engagement profiles .
- Piperidine Substitutions : The pyrazine-piperidine combination in the target compound may enhance blood-brain barrier penetration compared to 4-methylpiperidine analogs, which are bulkier and more polar .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
